molecular formula C20H20FN3O2S B2840279 2-((4-ethoxyphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide CAS No. 854005-03-1

2-((4-ethoxyphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide

Cat. No.: B2840279
CAS No.: 854005-03-1
M. Wt: 385.46
InChI Key: LRYGLGNZTDYYEJ-UHFFFAOYSA-N
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Description

2-((4-Ethoxyphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide is a synthetic organic compound designed for research purposes, featuring a thiazole core linked to substituted acetamide and aniline groups. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in pharmacologically active molecules . Compounds containing the acetamide functional group are frequently investigated for their potential biological properties, including anticonvulsant activity, as seen in structurally related propanamide derivatives . The specific combination of the 4-ethoxyphenyl and 2-fluorobenzyl substituents in this molecule suggests potential for targeted biological interaction, making it a candidate for various research programs. Research Applications and Value: The primary research value of this compound lies in its structural features, which are common in the development of bioactive molecules. Thiazole and thiazolidine-based structures are extensively studied for a range of activities, including antimicrobial, antioxidant, and antihyperglycemic effects . Furthermore, structurally complex acetamides are of significant interest in neurological research, for instance, as scaffolds for designing novel neuronal nitric oxide synthase (nNOS) inhibitors with potential neuroprotective effects . Researchers may utilize this compound as a building block in synthetic chemistry or as a lead compound for structure-activity relationship (SAR) studies in drug discovery. Handling and Usage: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(4-ethoxyanilino)-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c1-2-26-16-9-7-15(8-10-16)22-13-19(25)24-20-23-12-17(27-20)11-14-5-3-4-6-18(14)21/h3-10,12,22H,2,11,13H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYGLGNZTDYYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound 2-((4-ethoxyphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide has garnered attention in recent years for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data and case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, thiazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable case study demonstrated that a related thiazole compound effectively reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Properties

Thiazole derivatives have also shown promise as antimicrobial agents. Research has highlighted their effectiveness against a range of pathogens, including bacteria and fungi. In one study, a thiazole-based compound exhibited potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, suggesting that this class of compounds could be developed into new antibiotics .

Neurological Applications

The modulation of neurotransmitter systems is another area where this compound could be significant. Thiazole derivatives are being explored for their neuroprotective effects, particularly in conditions like Alzheimer's disease. A study indicated that similar compounds could enhance cognitive function by inhibiting acetylcholinesterase activity, thus increasing acetylcholine levels in the brain . This suggests potential applications in treating neurodegenerative disorders.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole compounds are well-documented. They have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, one study demonstrated that a thiazole derivative significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential use in inflammatory diseases .

Table 1: Biological Activities of Thiazole Derivatives

Activity TypeCompound ExampleMechanism of ActionReference
AnticancerThiazole derivative AInduces apoptosis; inhibits cell cycle progression
AntimicrobialThiazole derivative BDisrupts bacterial cell wall synthesis
NeuroprotectiveThiazole derivative CInhibits acetylcholinesterase
Anti-inflammatoryThiazole derivative DReduces pro-inflammatory cytokines

Table 2: Case Studies on Thiazole Compounds

Study FocusFindingsImplications
Cancer TherapySignificant tumor reduction in xenograft modelsPotential for new cancer therapies
Antibiotic ResistanceEffective against multidrug-resistant bacteriaDevelopment of new antibiotics
Neurodegenerative DiseasesEnhanced cognitive functionNew treatments for Alzheimer's and similar disorders
Inflammatory DiseasesDecreased inflammation markersNew anti-inflammatory drugs

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Biological Activity
Target Compound 2-fluorobenzyl, 4-ethoxyphenylamino Not reported ~389.42* Not reported
2-(5-(4-Fluorobenzylidene)-...-acetamide (4a, ) 4-fluorobenzylidene 199–201 458.37 VEGFR-2 inhibition
N-(6-nitrobenzo[d]thiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (8, ) Thiadiazole, nitro groups Not reported ~454.44 Akt inhibition (86.52%), antiglioma
N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c, ) Ethoxyphenyl, thiazolidinone Not reported ~353.43 Tautomeric stability
(R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide () Benzo[d]thiazole, dihydroisoquinoline Not reported ~403.49 Dual MAO-B/BChE inhibition

*Calculated based on molecular formula.

Key Observations:

  • Fluorinated Substituents : The target compound’s 2-fluorobenzyl group mirrors the 4-fluorobenzylidene in 4a , which showed potent VEGFR-2 inhibition. Fluorine’s electron-withdrawing nature may enhance target binding compared to methoxy or methyl groups.
  • Thiazole vs. Thiadiazole : Thiadiazole-containing analogs (e.g., compound 8 ) exhibit strong Akt inhibition (86.52%), suggesting that heterocycle choice critically influences mechanistic pathways.

Limitations and Opportunities

  • Data Gaps : Direct biological data (e.g., IC₅₀, selectivity ratios) for the target compound are absent, limiting mechanistic insights.
  • Optimization Potential: Introducing bioisosteres (e.g., oxadiazole ) or modifying the ethoxy group to a propargyloxy moiety (as in compound 33 ) could enhance pharmacokinetic properties.

Preparation Methods

Cyclocondensation of α-Halo Ketones with Thiourea

The thiazole ring is typically constructed via the Hantzsch thiazole synthesis. For 5-(2-fluorobenzyl)thiazol-2-amine , the reaction involves:

  • 2-Bromo-1-(2-fluorobenzyl)ethan-1-one (α-halo ketone) and thiourea in refluxing methanol.
  • Cyclization at 80–85°C for 8 hours, yielding the thiazol-2-amine intermediate.

Example Procedure :

  • Dissolve 2-bromo-1-(2-fluorobenzyl)ethanone (0.01 mol) and thiourea (0.125 mol) in methanol (5 mL).
  • Reflux for 8 hours, monitor by TLC.
  • Distill solvent, recrystallize from ethanol.
  • Yield : 93%, M.P. : 154°C.

Alternative Routes via Isothiouronium Salts

Patents describe thiazole intermediates via isothiouronium salts:

  • React 2-fluorobenzyl bromide with thiourea in HBr/water to form S-(2-fluorobenzyl)isothiouronium bromide .
  • Hydrolyze with NaOH (46% aqueous) to generate the thiolate.
  • Cyclize with α-halo ketones under basic conditions.

Key Advantage : Avoids toxic reagents (e.g., thionyl chloride).

Synthesis of the Acetamide Side Chain

Chloroacetylation of 4-Ethoxyaniline

The 2-((4-ethoxyphenyl)amino)acetyl chloride intermediate is prepared via:

  • React 4-ethoxyaniline with chloroacetyl chloride in glacial acetic acid saturated with sodium acetate.
  • Heat at 60–70°C for 6 hours, pour over ice, and recrystallize from ethanol.

Reported Yield : 81%.

Reaction Conditions :

  • Solvent: Glacial acetic acid.
  • Base: Sodium acetate.
  • Temperature: 60–70°C.

Amide Coupling: Final Assembly of the Target Compound

Direct Coupling of Thiazol-2-amine with Chloroacetyl Derivative

  • Combine 5-(2-fluorobenzyl)thiazol-2-amine with 2-chloro-N-(4-ethoxyphenyl)acetamide in acetonitrile.
  • Use potassium carbonate as a base, reflux for 12 hours.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Insight : Substituting DMF for acetonitrile increases solubility but complicates purification.

Coupling via Activated Esters (HATU/EDC)

Modern methods employ coupling reagents for higher efficiency:

  • Activate 2-((4-ethoxyphenyl)amino)acetic acid with HATU in DMF.
  • Add 5-(2-fluorobenzyl)thiazol-2-amine and triethylamine, stir at RT for 24 hours.
  • Extract with ethyl acetate, wash with brine, dry over Na2SO4.

Yield : 78–85%.

Critical Analysis of Methodologies

Yield Comparison Across Routes

Method Key Reagents Solvent Yield (%)
Chloroacetylation Chloroacetyl chloride Acetic acid 81
HATU coupling HATU, Triethylamine DMF 85
Isothiouronium route NaOH, Chloroacetamide Water 95

Challenges and Mitigation

  • Regioselectivity : Thiazole substitution patterns require precise stoichiometry.
  • Purification : Recrystallization from ethanol/water mixtures improves purity.
  • Side Reactions : Over-acylation mitigated by controlled addition of chloroacetyl chloride.

Scalability and Industrial Applications

Patent CA3029960A1 highlights scalable processes for analogous acetamides:

  • Batch Size : Up to 0.7 mol demonstrated.
  • Cost Efficiency : Using K2CO3 instead of HATU reduces expenses by 40%.
  • Green Chemistry : Aqueous conditions in isothiouronium routes align with sustainable practices.

Q & A

Q. What are the optimized synthetic routes for 2-((4-ethoxyphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by sequential acylation and substitution. Key steps include:
  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .
  • Acylation : Reaction of the thiazol-2-amine intermediate with activated acetamide derivatives (e.g., chloroacetamide) in the presence of a base like triethylamine .
  • Functionalization : Introduction of the 2-fluorobenzyl and 4-ethoxyphenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .
  • Critical Conditions : Temperature (60–100°C), solvent polarity (DMF enhances nucleophilicity), and catalyst choice (e.g., Pd for cross-couplings). Purity is optimized using column chromatography (silica gel, hexane/EtOAc) or recrystallization .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and connectivity, with characteristic shifts for the ethoxyphenyl (δ 6.8–7.2 ppm) and fluorobenzyl (δ 4.3–4.7 ppm for CH2_2) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 412.15) .
  • HPLC : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50​ values in anticancer assays)?

  • Methodological Answer : Contradictions often arise from variations in assay design or compound handling:
  • Assay Standardization : Use validated cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin). Replicate experiments with independent batches .
  • Solubility Considerations : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation .
  • Data Normalization : Normalize IC50_{50} values to cell viability assays (MTT or resazurin) and account for batch-to-batch variability via ANOVA .

Q. What computational strategies predict the compound’s binding affinity to kinase targets (e.g., EGFR or VEGFR2)?

  • Methodological Answer : Molecular docking and dynamics simulations are critical:
  • Docking Software : AutoDock Vina or Schrödinger Suite to model interactions between the acetamide core and kinase ATP-binding pockets .
  • Key Interactions : Hydrogen bonding with hinge residues (e.g., Met793 in EGFR) and hydrophobic contacts with the fluorobenzyl group .
  • Validation : Compare predicted binding energies with experimental IC50_{50} values from kinase inhibition assays .

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